molecular formula C15H17N3O4 B6213954 2,2-dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid CAS No. 1569759-83-6

2,2-dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid

Cat. No. B6213954
CAS RN: 1569759-83-6
M. Wt: 303.3
InChI Key:
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Description

This compound, also known as 2,2-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid, has a molecular weight of 258.28 . It is a complex organic molecule with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring, and a quinazolinone moiety, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would likely depend on the specific context in which it is used .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The future directions for this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in various areas of research, including medicinal chemistry and material science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid involves the condensation of 2,2-dimethyl-3-aminopropionic acid with 4-oxo-3,4-dihydroquinazoline-3-acetic acid followed by acetylation of the resulting amide.", "Starting Materials": [ "2,2-dimethyl-3-aminopropionic acid", "4-oxo-3,4-dihydroquinazoline-3-acetic acid", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethyl-3-aminopropionic acid in methanol and add triethylamine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4-oxo-3,4-dihydroquinazoline-3-acetic acid to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water and acidify with hydrochloric acid. Extract the product with diethyl ether.", "Step 4: Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in acetic anhydride and add triethylamine. Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Step 7: Dissolve the crude product in sodium bicarbonate solution and extract with diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain the pure product.", "Step 8: Recrystallize the pure product from a mixture of methanol and water to obtain the final product, 2,2-dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid." ] }

CAS RN

1569759-83-6

Molecular Formula

C15H17N3O4

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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